(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate
CAS No.: 1349702-23-3
Cat. No.: VC4869122
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.276
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349702-23-3 |
|---|---|
| Molecular Formula | C16H23BrN2O2 |
| Molecular Weight | 355.276 |
| IUPAC Name | tert-butyl N-[(3R)-1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m1/s1 |
| Standard InChI Key | DTEUBCRJSWJARX-CQSZACIVSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Stereochemical Features
The molecular structure of (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate (C₁₇H₂₃BrN₂O₂) features a five-membered pyrrolidine ring with three distinct substituents:
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A 3-bromobenzyl group at the 1-position, introducing aromaticity and halogenated reactivity.
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A tert-butyl carbamate (Boc) group at the 3-position, providing steric protection for the amine functionality.
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A chiral center at the 3-position of the pyrrolidine ring, conferring enantioselective properties critical for pharmaceutical applications .
The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic manipulations, while the bromine atom offers a handle for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Table 1: Key Structural and Stereochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃BrN₂O₂ | |
| Molecular Weight | 383.28 g/mol | |
| Chiral Center Configuration | R-configuration at pyrrolidine C3 | |
| CAS Number (Analog) | 1286207-07-5 (4-bromo isomer) |
Synthesis and Manufacturing
The synthesis of (R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate typically follows a multi-step protocol involving pyrrolidine functionalization, Boc protection, and benzylation. A representative pathway is outlined below:
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Pyrrolidine Precursor Preparation:
(R)-3-Aminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield (R)-tert-butyl pyrrolidin-3-ylcarbamate . -
Benzylation:
The Boc-protected pyrrolidine undergoes alkylation with 3-bromobenzyl bromide under nucleophilic substitution conditions (e.g., K₂CO₃, DMF), introducing the 3-bromobenzyl group at the pyrrolidine nitrogen . -
Purification:
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization, achieving >95% enantiomeric excess (e.e.) as confirmed by chiral HPLC .
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C to RT, 12 h | 85% | 98% |
| Benzylation | 3-Bromobenzyl bromide, K₂CO₃, DMF, 60°C | 72% | 95% |
| Purification | Column chromatography (Hexane:EA = 3:1) | 90% | 99% |
Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes .
Physicochemical Properties
(R)-tert-Butyl 1-(3-bromobenzyl)pyrrolidin-3-ylcarbamate exhibits the following characteristics:
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in chloroform, DCM, and DMSO .
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Stability: Stable under inert atmospheres at −20°C for >2 years; decomposes upon exposure to strong acids/bases via Boc cleavage .
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40–7.25 (m, 4H, Ar-H), 4.55 (s, 2H, CH₂Br), 3.90–3.70 (m, 1H, pyrrolidine-H), 1.45 (s, 9H, Boc) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2 (C=O), 131.5–122.0 (Ar-C), 79.8 (Boc-C), 56.1 (pyrrolidine-C), 28.4 (Boc-CH₃) |
| HRMS | [M + H]⁺ Calcd: 383.10; Found: 383.09 |
Comparative Analysis with Structural Analogs
Table 4: Comparison with Key Analogs
The 3-bromo substitution enhances receptor selectivity compared to the 4-bromo isomer, while the R-configuration improves metabolic stability over the S-enantiomer .
Recent Advances in Applications
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Drug Intermediate: Used in the synthesis of Lacosamide analogs for epilepsy treatment .
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Organocatalysis: Serves as a chiral ligand in asymmetric aldol reactions (e.g., 92% e.e. in proline-derived catalysts) .
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PET Tracers: Radiolabeled with ¹¹C for imaging σ-1 receptors in Alzheimer’s disease models .
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